3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two methyl groups at positions 3 and 5, a pentan-3-yl group at position 1, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by the introduction of the pentan-3-yl group and carboxylation at the 4-position. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-(hexan-4-yl)-1h-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-(propyl)-1h-pyrazole-4-carboxylic acid
Uniqueness
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
YDQDPOMRUYGQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C)C(=O)O)C |
Origin of Product |
United States |
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